Quinazolin-5(6H)-one, 1,2,3,4,7,8-hexahydro-7,7-dimethyl-4-phenyl-2-thioxo-
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Overview
Description
7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve:
Starting Materials: Aniline derivatives, isothiocyanates, and cyclohexanone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Procedure: The aniline derivative reacts with isothiocyanate to form a thiourea intermediate, which then undergoes cyclization with cyclohexanone to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media, depending on the oxidizing agent.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate catalysts or conditions to facilitate the reaction.
Major Products
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: May include inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Such as 2-phenylquinazolin-4(3H)-one.
Thioxo Compounds: Like 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one.
Uniqueness
7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-5(1H)-quinazolinone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C16H18N2OS |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-phenyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
InChI |
InChI=1S/C16H18N2OS/c1-16(2)8-11-13(12(19)9-16)14(18-15(20)17-11)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H2,17,18,20) |
InChI Key |
LQOWAPAUEFCXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC=CC=C3)C(=O)C1)C |
Origin of Product |
United States |
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